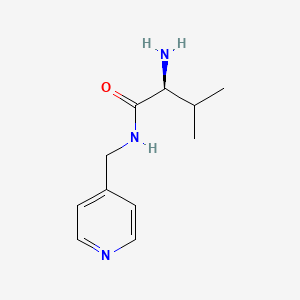

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide

Description

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral amide derivative featuring a pyridin-4-ylmethyl group attached to the amide nitrogen and a 3-methyl substituent on the α-carbon of the amino acid backbone.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGIKZMLCQIKFM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and (S)-2-amino-3-methylbutanoic acid.

Condensation Reaction: The first step involves the condensation of 4-pyridinecarboxaldehyde with (S)-2-amino-3-methylbutanoic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification: The resulting product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted amino-butyramides, which are often explored for pharmaceutical or biochemical applications. Below is a systematic comparison with key analogs:

Structural Features and Substituent Variations

A data table highlighting structural differences:

Key Observations:

The cyclopropyl group in one analog (1354018-40-8) may enhance metabolic stability by reducing oxidative degradation .

Methylation Patterns: The absence of an N-methyl group in the target compound compared to analogs (e.g., 1292916-68-7) could increase hydrogen-bond donor capacity but may reduce metabolic stability .

Commercial Availability :

Implications of Structural Differences

- Solubility and Permeability : The pyridine ring in the target compound may improve aqueous solubility compared to benzyl-piperidinyl analogs, which are more lipophilic .

- Biological Activity : Substituents on the amide nitrogen likely influence target selectivity. For example, pyridine derivatives may interact with metal ions or aromatic residues in enzymes, while piperidine-containing analogs could target hydrophobic binding pockets.

- Synthetic Accessibility : The discontinued status of the target compound may reflect challenges in synthesis or purification compared to N-methylated derivatives .

Research and Database Considerations

- SHELX Software : Structural refinement tools like SHELXL are widely used for determining small-molecule crystal structures, which could aid in comparing conformational preferences of these analogs .

Biological Activity

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 207.27 g/mol

- Structural Features : The compound features a pyridine ring, an amino group, and a butyramide moiety, which contribute to its unique reactivity and binding characteristics.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

- Receptor Interaction : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems involved in mood regulation and cognitive functions .

- Ligand Activity : As a ligand in biochemical assays, it demonstrates interactions with target proteins, which could lead to therapeutic applications .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

- Analgesic Properties : Its potential analgesic effects are under investigation, with implications for pain management therapies .

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter activity, which could be beneficial for treating disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities at varying concentrations. For example, it showed complete inhibition at 5 μM concentrations in certain assays related to PTGR2 enzyme activity .

- Fragment-Based Screening : A study utilizing fragment-based screening identified this compound as a promising candidate for further development due to its ability to bind selectively to target proteins involved in metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₉N₃O | Enzyme inhibition, anti-inflammatory |

| (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide | C₁₄H₂₁N₃O | Neurotransmitter modulation |

| (R)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide | C₁₂H₁₉N₃O | Potentially different binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.